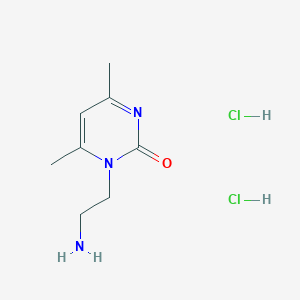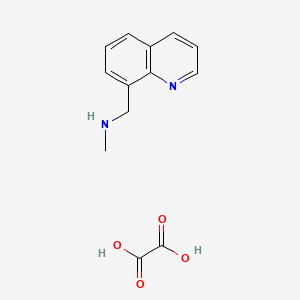
N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)
Descripción general
Descripción
“N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)” is a chemical compound . The IUPAC name for this compound is N-methyl (8-quinolinyl)methanamine . It should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)” is 281.18 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Biological Activities
The quinoline scaffold, which is a part of the compound, is an important construction motif for the development of new drugs . The quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities . They are known for their antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Anticancer Applications
Quinoline skeletons are important in anticancer drug improvement . Their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antitumor Agents
Many quinoline-containing compounds have been reported as potential antitumor agents . They activate cell apoptosis, which is a process that leads to cell death .
Bactericidal and Bacteriolytic Activities
Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .
Acetylcholinesterase Inhibition
A pyranoquinoline nucleus has been employed in pharmacophores with potential medicinal features against various diseases, like Alzheimer’s . They are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .
Anti-inflammatory Activities
Compounds with a pyranoquinoline nucleus are known for their anti-inflammatory activities .
Antimalarial Activities
Pyranoquinoline nucleus-containing compounds are also known for their antimalarial activities .
Calcium-Signaling Inhibition
These compounds are known to inhibit calcium-signaling , which is a key process in cellular communication and function.
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRZDCAFOAKDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)

![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)
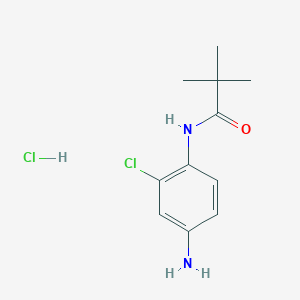


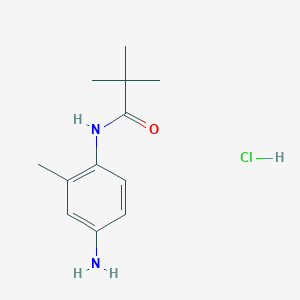
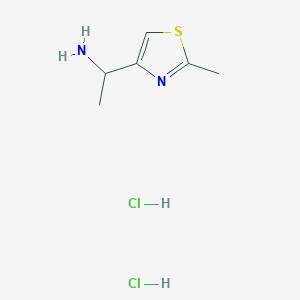
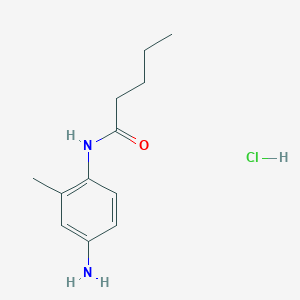
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)
